PF-670462

概要

説明

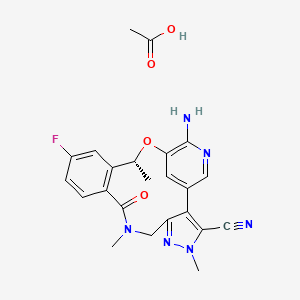

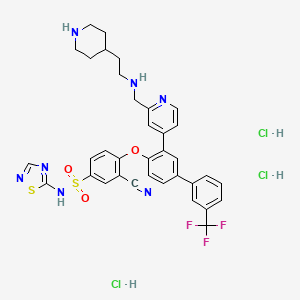

PF-670462 is a selective inhibitor of the δ- and ε-isoforms of casein kinase I . It is also known as 4-[3-Cyclohexyl-5-(4-fluoro-phenyl)-3H-imidazol-4-yl]-pyrimidin-2-ylamine dihydrochloride .

Synthesis Analysis

This compound was synthesized by the Medicinal Chemistry Department of Pfizer Global Research & Development .

Molecular Structure Analysis

The empirical formula of this compound is C19H20FN5·2HCl . Its molecular weight is 410.32 . The InChI key is PSNKGVAXBSAHCH-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound has been shown to inhibit CK1ε and CK1δ with IC50 values of 7.7 nM and 14 nM, respectively .

Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water at 2 mg/mL when warmed . It should be stored at 2-8°C in a desiccated condition .

科学的研究の応用

カゼインキナーゼ1δ/εの阻害

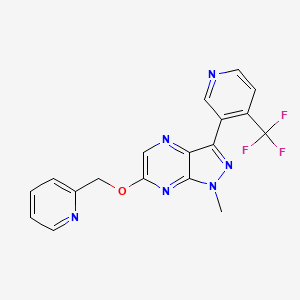

PF-670462は、CK1εとCK1δの強力で選択的な阻害剤であり、IC50値はそれぞれ80 nMと13 nMです {svg_1}. CK1εとCK1δは、セリン/スレオニン選択的酵素であるカゼインキナーゼ1ファミリーに属しており、概日リズムの調節に重要な役割を果たしています {svg_2}.

概日リズムの調節

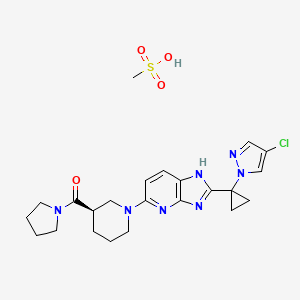

GFPタグ付きPER3とヒトCK1ε酵素を共トランスフェクトしたCOS-7細胞では、this compoundは濃度依存的にPER3の核移行を阻害しました {svg_3}. これは、this compoundが概日リズムの調節の研究に使用できることを示唆しています。

肺線維症の治療

This compoundは、肺線維症におけるトランスフォーミング成長因子-βの線維化作用を軽減することが示されています {svg_4}. CK1δ/ε阻害剤this compoundは、全身または吸入による局所投与により、マウスにおける急性および慢性ブレオマイシン誘発肺線維症を予防しました {svg_5}.

上皮間葉転換の阻害

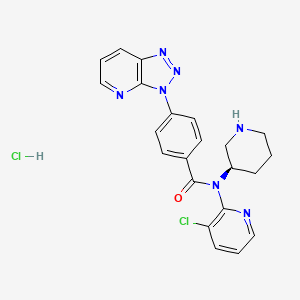

in vitroでは、this compoundはTGF-β誘導の上皮間葉転換を予防しました {svg_6}. これは、this compoundが、上皮間葉転換を特徴とする疾患の研究および潜在的な治療に使用できることを示唆しています。

慢性リンパ性白血病の治療

This compoundは、CLLのすべての主要なサブタイプにおいて、一次CLL細胞の微小環境相互作用(走化性、浸潤、間質細胞とのコミュニケーション)を有意に阻害することが示されています {svg_7}. マウスモデルでは、CK1阻害は、末梢血および脾臓における白血病細胞の蓄積を遅らせ、貧血の発症を予防しました {svg_8}.

BCR阻害剤との相乗効果

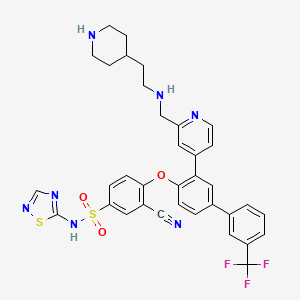

重要なことに、CK1阻害は、イブルチニブなどのB細胞受容体(BCR)阻害剤に対してin vitroで相乗効果を示し、in vivoでイブルチニブの効果を大幅に改善します {svg_9}. これは、this compoundを他の治療法と組み合わせて使用することで、より効果的な治療法が実現する可能性を示唆しています。

作用機序

PF-670462, also known as this compound HCl, PF 670462, PF670462, or D68ANS5I8B, is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the results of its action.

Target of Action

this compound primarily targets casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ), with IC50 values of 7.7 nM and 14 nM respectively . These kinases belong to the casein kinase 1 family, which are serine/threonine-selective enzymes that play a crucial role in regulating circadian rhythms .

Mode of Action

this compound interacts with its targets, CK1ε and CK1δ, by inhibiting their activity . This inhibition leads to a disruption in the normal functioning of these kinases, thereby altering circadian rhythms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the circadian rhythm pathway. By inhibiting CK1ε and CK1δ, this compound causes phase shifts in circadian rhythms . This disruption can have downstream effects on various biological processes that are regulated by the circadian rhythm.

Result of Action

The inhibition of CK1ε and CK1δ by this compound has been shown to prevent TGF-β-induced epithelial-mesenchymal transition . Additionally, it has been found to reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . In animal models, this compound has been shown to prevent both acute and chronic bleomycin-induced pulmonary fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action, efficacy, and stability could be affected by the solvent used . Additionally, in vivo studies have shown that the compound can be administered systemically or locally by inhalation, suggesting that the route of administration could also influence its action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5.2ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;;/h6-12,15H,1-5H2,(H2,21,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNKGVAXBSAHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679609 | |

| Record name | 4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950912-80-8 | |

| Record name | PF-670462 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950912808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-670462 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D68ANS5I8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

![5-(1-methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B609986.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)